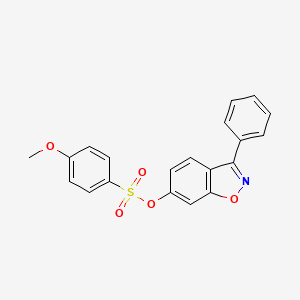![molecular formula C20H16N4O3S B14936929 2-hydroxy-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]quinoline-4-carboxamide](/img/structure/B14936929.png)
2-hydroxy-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]quinoline-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-hydroxy-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]quinoline-4-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline core, a thiadiazole ring, and a methoxybenzyl group. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Métodos De Preparación
The synthesis of 2-hydroxy-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]quinoline-4-carboxamide involves multiple stepsThe reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. These methods are optimized to ensure high yield and purity of the final product while minimizing the production of unwanted by-products .
Análisis De Reacciones Químicas
2-hydroxy-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]quinoline-4-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may lead to the formation of quinoline-4-carboxylic acid derivatives, while reduction may yield quinoline-4-carboxamide derivatives .
Aplicaciones Científicas De Investigación
This compound has been studied for its potential applications in various fields, including chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been investigated for its potential as an antimicrobial and anticancer agent .
In medicine, 2-hydroxy-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]quinoline-4-carboxamide has shown promise as a therapeutic agent for the treatment of various diseases, including bacterial infections and cancer . In industry, it is used in the development of new materials and as a catalyst in chemical reactions .
Mecanismo De Acción
The mechanism of action of 2-hydroxy-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]quinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes and proteins, leading to the disruption of cellular processes in bacteria and cancer cells .
The molecular targets of this compound include DNA gyrase and topoisomerase IV in bacteria, which are essential for DNA replication and cell division. In cancer cells, it targets specific signaling pathways involved in cell proliferation and survival .
Comparación Con Compuestos Similares
2-hydroxy-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]quinoline-4-carboxamide can be compared with other quinoline derivatives, such as ciprofloxacin and nalidixic acid. While all these compounds share a quinoline core, they differ in their substituents and biological activities .
Ciprofloxacin, for example, is a well-known antibiotic that targets bacterial DNA gyrase and topoisomerase IV, similar to this compound . the presence of the thiadiazole ring and methoxybenzyl group in the latter compound may confer additional biological activities and specificity .
Other similar compounds include 4-hydroxyquinoline and 2-hydroxyquinoline, which also exhibit antimicrobial and anticancer properties . The unique combination of functional groups in this compound makes it a valuable compound for further research and development .
Propiedades
Fórmula molecular |
C20H16N4O3S |
|---|---|
Peso molecular |
392.4 g/mol |
Nombre IUPAC |
N-[5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]-2-oxo-1H-quinoline-4-carboxamide |
InChI |
InChI=1S/C20H16N4O3S/c1-27-13-8-6-12(7-9-13)10-18-23-24-20(28-18)22-19(26)15-11-17(25)21-16-5-3-2-4-14(15)16/h2-9,11H,10H2,1H3,(H,21,25)(H,22,24,26) |
Clave InChI |
DWCMKRIEORCXRR-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)CC2=NN=C(S2)NC(=O)C3=CC(=O)NC4=CC=CC=C43 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4,6-dimethylpyrimidin-2-yl)-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]piperidine-4-carboxamide](/img/structure/B14936846.png)
![N-ethyl-1-[2-(4-fluorophenyl)ethyl]-5-oxo-N-phenylpyrrolidine-3-carboxamide](/img/structure/B14936853.png)

![N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide](/img/structure/B14936860.png)

![3-[2-(4-acetylpiperazino)-2-oxoethyl]-6,7-dimethoxy-2-methyl-4(3H)-quinazolinone](/img/structure/B14936882.png)
![2-benzyl-5-{[4-(methylsulfonyl)piperazin-1-yl]carbonyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14936889.png)
![1-(3-chlorophenyl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide](/img/structure/B14936890.png)
![5-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxopentanamide](/img/structure/B14936896.png)
![N-[5-(1H-benzimidazol-2-yl)pentyl]-4-hydroxyquinoline-3-carboxamide](/img/structure/B14936901.png)
![trans-4-[({2-[(2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoyl}amino)methyl]cyclohexanecarboxylic acid](/img/structure/B14936909.png)
![N-[4-(5-methoxy-2-methyl-1H-indol-3-yl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)propanamide](/img/structure/B14936921.png)
![1-(1H-indazol-3-yl)-4-{[4-(1-methyl-1H-benzimidazol-2-yl)piperazin-1-yl]carbonyl}pyrrolidin-2-one](/img/structure/B14936927.png)
![11-(2-chlorobenzyl)-8-methyl-2,3,4,5,11,12-hexahydro-10H-cyclohepta[3,4]chromeno[6,7-e][1,3]oxazin-6(1H)-one](/img/structure/B14936930.png)
